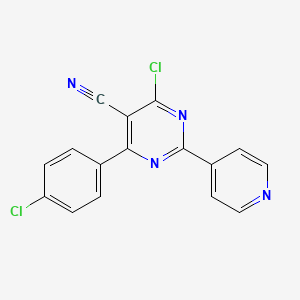
2-(1,1-Dioxothietan-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1-Dioxothietan-2-yl)ethanol is a versatile chemical compound known for its unique structure and properties. It is used in various scientific research fields, including the synthesis of pharmaceuticals, catalysts, and polymers. The compound’s distinct chemical structure makes it an interesting subject for study in both academic and industrial settings.
Wissenschaftliche Forschungsanwendungen
2-(1,1-Dioxothietan-2-yl)ethanol is widely used in scientific research due to its unique properties. It is utilized in the synthesis of pharmaceuticals, where it serves as a building block for various drug molecules. Additionally, it is used as a catalyst in chemical reactions and in the production of polymers. Its versatility makes it valuable in both academic research and industrial applications.
Vorbereitungsmethoden
The synthesis of 2-(1,1-Dioxothietan-2-yl)ethanol involves several steps. One common method includes the reaction of NH-1,2,4-triazole sodium salts with 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole in the presence of sodium tert-butoxide in tert-butanol. This reaction yields N-(1,1-dioxothietan-3-yl)-1,2,4-triazoles . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
2-(1,1-Dioxothietan-2-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to react with ethanol, hydrogen sulfide, thiophenol, and amines in the presence of bases to form 3-substituted thietane 1,1-dioxides . These reactions are typically carried out under controlled conditions to achieve the desired products.
Wirkmechanismus
The mechanism of action of 2-(1,1-Dioxothietan-2-yl)ethanol involves its ability to act as a Michael acceptor. This property allows it to readily add ethanol, hydrogen sulfide, thiophenol, and amines in the presence of bases, leading to the formation of 3-substituted thietane 1,1-dioxides . The compound’s reactivity is attributed to the presence of the thietane-1,1-dioxide ring, which plays a crucial role in its chemical behavior.
Vergleich Mit ähnlichen Verbindungen
2-(1,1-Dioxothietan-2-yl)ethanol can be compared to other similar compounds, such as 1-(1,1-Dioxothietan-3-yl)-1,2,4-triazole and 1-(1,1-Dioxothietan-3-yl)imidazole . These compounds share the thietane-1,1-dioxide ring structure, which contributes to their reactivity and chemical properties. this compound is unique due to its specific functional groups and the resulting applications in various fields.
Eigenschaften
IUPAC Name |
2-(1,1-dioxothietan-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c6-3-1-5-2-4-9(5,7)8/h5-6H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWQHNYJGRGOMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C1CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,3-dihydro-1H-inden-5-yl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2375504.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2375505.png)
![4-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2375507.png)

![2-((4-methylbenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2375510.png)
![ethyl 2-(2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate](/img/structure/B2375513.png)

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide](/img/structure/B2375517.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2375518.png)
![2-(4-fluorophenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/new.no-structure.jpg)
![2-Cyclopentylsulfanyl-1-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2375521.png)
![4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine](/img/structure/B2375523.png)
![4-[2-(2-Fluorophenoxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2375526.png)

